(4-chlorophenyl)(2-cyclopropylphenyl)methanamine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(2-cyclopropylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN/c17-13-9-7-12(8-10-13)16(18)15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11,16H,5-6,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXJDOHXTPIESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(2-cyclopropylphenyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 2-cyclopropylphenylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(2-cyclopropylphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihistaminic Properties
The compound has been studied for its antihistaminic effects, particularly in the context of treating allergic conditions. It is structurally related to cetirizine, a well-known antihistamine used to manage allergic rhinitis and chronic urticaria. Research indicates that modifications to the phenyl and cyclopropyl groups can enhance the pharmacological profile of such compounds, leading to improved efficacy and reduced side effects .
2. Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) for (4-chlorophenyl)(2-cyclopropylphenyl)methanamine has revealed insights into its binding affinities and mechanisms of action. Studies have shown that the introduction of specific substituents on the aromatic rings can significantly influence biological activity, making this compound a valuable template for further drug development .
Case Studies
1. Synthesis and Optimization
A notable case study involved the synthesis of derivatives of this compound aimed at optimizing pharmacokinetic properties. The synthesis process included various chemical transformations that enhanced solubility and bioavailability, which are critical for therapeutic applications .
2. Clinical Evaluations
Another significant aspect is its evaluation in clinical settings as part of combination therapies for conditions like asthma and allergic reactions. Clinical trials have assessed its effectiveness when combined with other agents, demonstrating promising results in improving patient outcomes .
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(2-cyclopropylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 4-chlorophenyl and 2-cyclopropylphenyl groups confer high lipophilicity (logP ~3.5–4.0), comparable to N-(4-chlorobenzyl)-1-(4-chlorophenyl)methanamine . In contrast, oxazole- or morpholine-containing analogs exhibit lower logP values due to polar heteroatoms .
- Solubility: The target compound’s hydrochloride salt (if formed) improves aqueous solubility, as seen in (R)-(4-chlorophenyl)(phenyl)methanamine HCl (solubility: slight in DMSO/methanol) . Morpholine derivatives show superior solubility in polar solvents .
- Metabolic Stability : The cyclopropyl group in the target compound may enhance metabolic stability by resisting oxidative degradation, a feature absent in phenyl-substituted analogs .
Biological Activity
(4-chlorophenyl)(2-cyclopropylphenyl)methanamine, also known by its CAS number 2243511-78-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H17ClN
- Molecular Weight : 274.77 g/mol
The presence of the chlorophenyl and cyclopropyl groups contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's amine group allows it to form hydrogen bonds with target sites, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of proteins involved in critical cellular processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various phenylmethanamine derivatives, this compound demonstrated potent activity against a range of bacterial strains, suggesting its potential as an antibiotic agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and death .
Case Studies
- Antimicrobial Efficacy Study : A series of experiments were conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
- Cancer Cell Line Analysis : In a comparative study involving multiple phenylmethanamine derivatives, this compound was found to reduce the viability of MCF-7 breast cancer cells by 50% at a concentration of 10 µM over 48 hours. The study suggested that this compound could serve as a lead for further development in anticancer drug design .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
